

Validation of a predictive model for (Z)-Metominostrobin resistance development

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Compound of Interest

Compound Name: (Z)-Metominostrobin

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Predictive Models for (Z)-Metominostrobin Resistance: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to fungicides is a critical challenge in agriculture and human health. **(Z)-Metominostrobin**, a quinone outside inhibitor (QoI) fungicide, is a vital tool for managing fungal diseases. However, its efficacy is threatened by the development of resistance in target pathogens. Predictive models that can accurately forecast the likelihood of resistance are essential for developing sustainable disease management strategies and for guiding the development of new fungicidal agents. This guide provides a comparative overview of predictive models for **(Z)-Metominostrobin** resistance, supported by experimental data and detailed protocols.

Comparison of Predictive Models for QoI Fungicide Resistance

Predictive models for **(Z)-Metominostrobin** resistance primarily rely on identifying genetic markers associated with reduced fungicide sensitivity. The most well-characterized markers are mutations in the mitochondrial cytochrome b (cytb) gene, the target of QoI fungicides. The presence of these mutations can be used to predict the resistance phenotype of a fungal isolate.

Predictive Model/Marker	Principle	Predictive Power	Supporting Experimental Data
Model 1: G143A Mutation	Based on the detection of a single nucleotide polymorphism in the cytb gene, resulting in a glycine to alanine substitution at position 143.	High. This mutation is the most common and significant mechanism of resistance to QoI fungicides, often conferring a high level of resistance.[1][2][3][4] The presence of the G143A mutation is strongly correlated with high EC50 values (>0.92 µg/mL for trifloxystrobin and pyraclostrobin in <i>Cercospora beticola</i>) and field control failures.[1]	A 97% concordance was observed between spore germination assays and PCR assays for detecting the G143A mutation in <i>Venturia inaequalis</i> . [3] Isolates of <i>Cercospora beticola</i> with the G143A mutation exhibited EC50 values significantly higher than baseline sensitive isolates (≤ 0.006 µg/mL).[1]
Model 2: F129L/G137R Mutations	Based on the detection of other point mutations in the cytb gene, such as phenylalanine to leucine at position 129 or glycine to arginine at position 137.	Moderate to Low. These mutations generally confer a lower level of resistance compared to G143A.[4] Their impact on the field efficacy of QoI fungicides is often limited.[5]	Resistance factors for F129L and G137R are typically between 5 and 50, whereas for G143A they are often greater than 100.[4]
Model 3: Multi-Locus Model	Incorporates the detection of multiple mutations in the cytb gene (e.g., G143A, F129L, G137R) to provide a more comprehensive	Potentially High. By considering multiple resistance-conferring mutations, this model could offer a more nuanced prediction of the level of resistance.	While the individual impact of each mutation is documented, comparative studies validating a multi-locus model against a

	prediction of resistance.	However, the practical advantage over a G143A-focused model depends on the prevalence and combined effect of the less common mutations in a given pathogen population.	single-locus model are not widely available. The predictive value would be additive based on the resistance factors of the present mutations.
Model 4: Gene Expression Model (Alternative Oxidase - AOX)	Based on the quantification of the expression of the alternative oxidase (AOX) gene. The AOX pathway can bypass the QoI-inhibited site in the mitochondrial respiratory chain.	Variable. The induction of the AOX pathway is a known mechanism of resistance, but its contribution to overall resistance can vary between fungal species and isolates. It is often considered a secondary or contributing factor to target-site mutations.	The presence of the AOX pathway can reduce the sensitivity of some fungi to QoI fungicides.

Experimental Protocols

Accurate validation of predictive models requires robust experimental protocols. The following are methodologies for key experiments cited in the comparison of predictive models.

Protocol 1: Determination of EC50 Values by Spore Germination Assay

This protocol is used to determine the concentration of a fungicide that inhibits 50% of spore germination (Effective Concentration 50).

Materials:

- Fungal isolates
- **(Z)-Metominostrobin** or other QoI fungicide
- Sterile distilled water
- Water agar plates (2%)
- Microscope slides
- Micropipettes
- Incubator
- Microscope

Procedure:

- **Prepare Fungicide Stock Solution:** Dissolve the fungicide in an appropriate solvent (e.g., acetone) to create a high-concentration stock solution.
- **Prepare Serial Dilutions:** Perform a series of dilutions of the stock solution in sterile distilled water to obtain a range of desired fungicide concentrations.
- **Prepare Spore Suspension:** Collect spores from a fresh fungal culture and suspend them in sterile distilled water. Adjust the concentration to approximately 1×10^5 spores/mL.
- **Inoculation:** Mix equal volumes of the spore suspension and each fungicide dilution. As a control, mix the spore suspension with sterile distilled water.
- **Incubation:** Pipette a drop of each mixture onto a water agar plate or a microscope slide. Incubate the plates/slides at a suitable temperature (e.g., 25°C) in the dark for 12-24 hours.
- **Assessment:** Using a microscope, observe at least 100 spores per treatment and determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

- **Data Analysis:** Plot the percentage of germination inhibition against the logarithm of the fungicide concentration. Use probit analysis or non-linear regression to calculate the EC50 value.

Protocol 2: Detection of G143A Mutation by PCR-RFLP

This protocol uses Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) to detect the G143A mutation in the *cytb* gene.

Materials:

- Fungal DNA extract
- PCR primers flanking the G143A mutation site
- Taq DNA polymerase and dNTPs
- PCR buffer
- Thermocycler
- Restriction enzyme that specifically cuts the wild-type or mutant sequence (e.g., Fnu4HI for G143A)
- Incubator or water bath
- Agarose gel electrophoresis equipment
- DNA stain (e.g., ethidium bromide)
- UV transilluminator

Procedure:

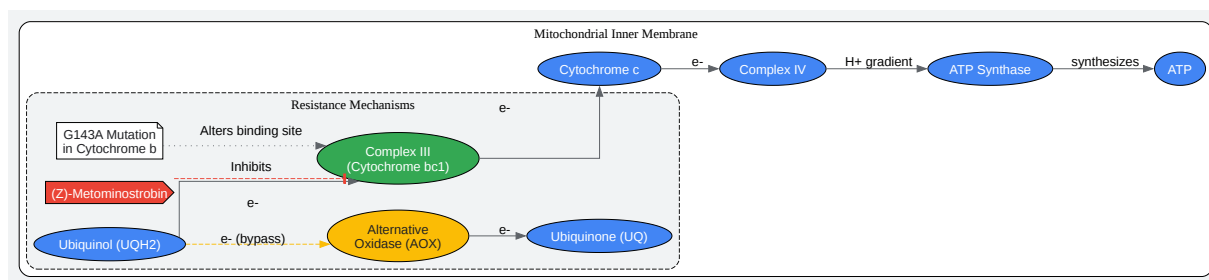
- **DNA Extraction:** Extract genomic DNA from the fungal isolate.
- **PCR Amplification:**

- Set up a PCR reaction containing the fungal DNA, primers, Taq polymerase, dNTPs, and PCR buffer.
- Perform PCR using a thermocycler with appropriate cycling conditions (annealing temperature and extension time will depend on the primers).
- Restriction Digestion:
 - Incubate the PCR product with the chosen restriction enzyme at its optimal temperature for a specified time (e.g., 1-2 hours).
- Agarose Gel Electrophoresis:
 - Load the digested PCR products onto an agarose gel.
 - Run the gel to separate the DNA fragments by size.
- Visualization and Interpretation:
 - Stain the gel with a DNA stain and visualize the bands under a UV transilluminator.
 - The presence or absence of restriction sites will result in different banding patterns for the wild-type and mutant alleles, allowing for their differentiation. For example, if the enzyme cuts the wild-type sequence, a single band will be observed for the mutant and two smaller bands for the wild-type.

Mandatory Visualization

Signaling Pathways of (Z)-Metominostrobin Action and Resistance

The following diagrams illustrate the primary mode of action of **(Z)-Metominostrobin** and the mechanisms by which fungi develop resistance.

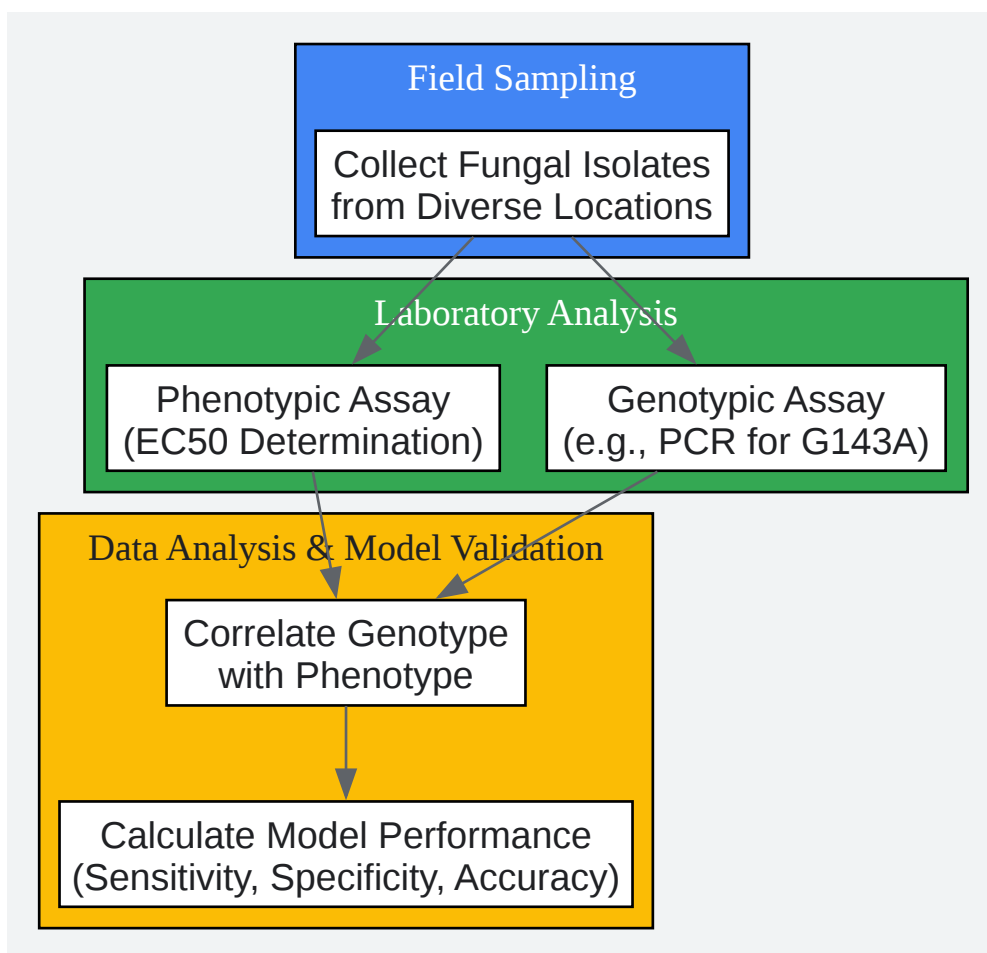


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Caption: Mode of action of **(Z)-Metominostrobin** and primary resistance mechanisms.

Experimental Workflow for Resistance Model Validation

The following diagram outlines the typical workflow for validating a predictive model for fungicide resistance.



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Caption: Workflow for validating predictive models of fungicide resistance.

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